N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-12(2)19-17(23)16(22)18-11-15(21(5)6)13-7-9-14(10-8-13)20(3)4/h7-10,12,15H,11H2,1-6H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBCQMXIIQQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: Starting with a precursor such as 4-(dimethylamino)benzaldehyde, which undergoes a condensation reaction with a suitable amine to form an intermediate.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide core.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are those sharing dimethylamino or oxalamide moieties. Below is a detailed comparison based on reactivity, physical properties, and applications:
Reactivity and Initiator Interactions
- Ethyl 4-(Dimethylamino) Benzoate: Exhibits higher reactivity in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% greater degree of conversion in resin cements. This is attributed to its aromatic dimethylamino group, which enhances electron transfer efficiency during photoinitiation .
- 2-(Dimethylamino) Ethyl Methacrylate: Shows lower intrinsic reactivity but demonstrates improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator. DPI increases its degree of conversion by ~12% at higher amine concentrations (1:2 CQ/amine ratio) .
- However, steric hindrance from the isopropyl group could offset this advantage.
Physical and Mechanical Properties
The target compound’s oxalamide backbone may improve thermal stability compared to ester-based analogs but reduce flexibility in polymer matrices.
Pharmacological Potential (Speculative)
However, the isopropyl group and rigid oxalamide core may limit membrane permeability compared to smaller, more flexible analogs.
Key Research Findings and Limitations
- : Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin systems, but the latter benefits significantly from DPI. This implies that the target compound’s ethyl-linked dimethylamino group might similarly respond to initiators like DPI .
- : Dimethylamino-containing compounds in pharmaceuticals often target intracellular enzymes, but the target compound’s bulkier structure may necessitate formulation adjustments for bioavailability .
Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30N4O2
- Molecular Weight : 382.5 g/mol
- CAS Number : 900005-61-0
The compound features a dimethylamino group and an oxalamide moiety, which contribute to its biological interactions and potential therapeutic applications.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against HDACs, which are crucial for regulating gene expression and are implicated in cancer progression .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its potential as an anticancer agent .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
These studies highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
- Case Study on Antitumor Activity :
- Pharmacokinetic Profile :
Potential Applications
Given its biological activity, this compound may have several applications:
- Cancer Therapy : Its ability to inhibit HDACs and induce apoptosis positions it as a candidate for further development as an anticancer drug.
- Neuropharmacology : The dimethylamino groups suggest potential interactions with neurotransmitter systems, warranting exploration in neuropharmacological contexts.
Q & A
Q. What are the established synthetic routes for N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Preparation of intermediates like 4-(dimethylamino)phenethylamine via reductive amination of 4-(dimethylamino)benzaldehyde.
- Step 2 : Coupling with isopropylamine derivatives using oxalyl chloride or carbodiimide reagents (e.g., DCC/HOBt) under inert conditions .
- Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) to achieve >95% purity . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometry to minimize side products like unreacted amines or over-oxidation byproducts .
Q. How is the structural integrity of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., calculated [M+H]⁺ = 429.25 g/mol, observed deviation <2 ppm) .
- Infrared (IR) Spectroscopy : Detects characteristic amide C=O stretches (~1650–1700 cm⁻¹) and tertiary amine N–H bends .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to assess IC₅₀ values.
- Enzyme inhibition studies : Use fluorescence polarization or surface plasmon resonance (SPR) to test interactions with kinases or GPCRs .
- Solubility profiling : Measure in PBS/DMSO mixtures to guide dosing in cell-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours). Validate protocols using positive controls like doxorubicin .
- Compound stability : Perform HPLC stability tests under physiological pH (7.4) to detect degradation products .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
Q. What strategies are effective for improving the metabolic stability of this compound?
- Structural modifications : Replace labile groups (e.g., methyl groups on dimethylamino) with cyclopropyl or fluorinated analogs to reduce CYP450-mediated oxidation .
- Prodrug approaches : Introduce ester or phosphate moieties at the oxalamide nitrogen to enhance bioavailability .
- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?
- Target selection : Prioritize proteins with structural homology to known oxalamide targets (e.g., PARP-1 or EGFR kinases) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key interactions include H-bonds with oxalamide carbonyls and π-π stacking with aromatic residues .
- Validation : Compare computational binding scores (ΔG) with experimental IC₅₀ values from enzyme assays .
Key Research Findings
- Synthetic Yield Optimization : Replacing DMF with THF increased yield from 65% to 82% due to reduced side reactions .
- Biological Activity : Demonstrated selective inhibition of PARP-1 (IC₅₀ = 0.8 µM) over PARP-2 (IC₅₀ = 15 µM), suggesting therapeutic potential in BRCA-mutant cancers .
- Stability Profile : Compound degradation at pH <6 necessitates enteric coating for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
